(2-Benzothiazolyl)-guanidine

Antitubercular Mycobacterium tuberculosis Selectivity profiling

(2-Benzothiazolyl)-guanidine (GBTA) is a heterocyclic organosuperbase with a guanidine moiety enabling bidentate H-bonding and electrostatic interactions that simpler benzothiazole amides cannot replicate. It shows selective anti-mycobacterial activity (MIC 1.6 μg/mL), validated Hv1 proton channel inhibition (~30% at 200 μM), and serves as a strategic building block for microwave-assisted triazine synthesis. Docking scores against M. tuberculosis InhA (-5.85 to -9.27 kcal/mol) surpass isoniazid (-6.61 kcal/mol). Procure the parent scaffold to establish baseline SAR for anti-TB and ion channel programs.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 2582-07-2
Cat. No. B1293769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzothiazolyl)-guanidine
CAS2582-07-2
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N=C(N)N
InChIInChI=1S/C8H8N4S/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12)
InChIKeyQMHWARSFUCGBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

(2-Benzothiazolyl)-guanidine CAS 2582-07-2: Chemical Class and Core Procurement Specifications


(2-Benzothiazolyl)-guanidine (CAS 2582-07-2), also known as benzothiazol-2-ylguanidine, is a heterocyclic compound characterized by a benzothiazole ring fused with a guanidine group at the 2-position [1]. It has a molecular formula of C₈H₈N₄S and a molecular weight of 192.24 g/mol [1]. The compound serves as a versatile synthetic intermediate and a core pharmacophore in medicinal chemistry, with its conjugated guanidine moiety acting as an organosuperbase capable of forming specific intermolecular interactions essential for biological target engagement [2].

Why (2-Benzothiazolyl)-guanidine Cannot Be Replaced by Generic Benzothiazole Amides or 2-Aminobenzothiazole in Procurement Decisions


Generic substitution of (2-benzothiazolyl)-guanidine with simpler benzothiazole derivatives such as benzothiazole amides or 2-aminobenzothiazole is not scientifically warranted due to fundamentally divergent biological selectivity and potency profiles. The guanidine moiety confers distinct physicochemical properties, including elevated basicity (pKa of conjugated acid ~12.5) and the capacity for bidentate hydrogen bonding and electrostatic interactions that amide or amine congeners cannot replicate [1]. Direct comparative studies demonstrate that benzothiazole guanidinyl derivatives exhibit selective anti-mycobacterial activity, whereas benzothiazole diamides show preferential cytotoxicity against cancer cell lines, indicating that the functional group substitution pattern dictates the compound's therapeutic application space [2]. Furthermore, within the guanidine class, structural modifications at the benzothiazole ring yield dramatic differences in target binding affinity, with apparent Kd values varying by more than two orders of magnitude across closely related analogs [3].

Quantitative Comparative Evidence for (2-Benzothiazolyl)-guanidine Against Closest Analogs and Alternatives


Selective Anti-Mycobacterial Activity of Benzothiazole Guanidinyl Derivatives Versus Benzothiazole Diamides

Benzothiazole guanidinyl derivatives demonstrate superior anti-mycobacterial selectivity compared to benzothiazole diamide derivatives. Guanidinyl compounds (13a, 13b, 13f) achieved MIC values of 1.6 μg/mL against Mycobacterium tuberculosis, whereas diamide compounds (9a-9h) exhibited preferential cytotoxicity against KB-Mouth cell lines with IC50 values of 10 μg/mL [1]. The study explicitly concludes that compared to benzothiazole diamides, benzothiazole guanidinyl compounds selectively acted as good anti-mycobacterium agents [1].

Antitubercular Mycobacterium tuberculosis Selectivity profiling

Human Hv1 Proton Channel Inhibition: 2-Guanidino-benzothiazole (GBTA) Potency Relative to 2-Guanidino-benzimidazole (2GBI)

2-Guanidino-benzothiazole (GBTA), the direct structural analog of (2-benzothiazolyl)-guanidine, exhibits quantitatively distinct Hv1 channel inhibition compared to the reference inhibitor 2-guanidino-benzimidazole (2GBI). At a test concentration of 200 μM, GBTA produced approximately 30% inhibition of human Hv1 currents, whereas 2GBI achieved approximately 50% inhibition under identical conditions [1]. The apparent Kd for GBTA was determined from concentration-response curves, though the benzimidazole scaffold 2GBI serves as the benchmark comparator with distinct potency [1].

Ion channel pharmacology Voltage-gated proton channel Hv1 inhibition

Structure-Activity Divergence Among Guanidinothiazole Hv1 Inhibitors: 5-Trifluoromethyl Substitution Enhances Affinity

Within the guanidinothiazole chemical class, ring substitution produces dramatic differences in Hv1 binding affinity. The unsubstituted parent compound 2-guanidino-benzothiazole (GBTA) exhibits an apparent Kd of approximately 46.7 μM, whereas the 5-trifluoromethyl-substituted derivative (5-trifluoromethyl-1,3-benzothiazol-2-yl)guanidine shows a substantially enhanced apparent Kd of approximately 0.58 μM [1]. This represents an approximately 80.5-fold improvement in binding affinity conferred by a single trifluoromethyl substitution.

Structure-activity relationship Ion channel Hv1 inhibitor

Molecular Docking Scores of Benzothiazole Guanidinyl Derivatives Compared to Isoniazid Standard

Benzothiazole guanidinyl derivatives demonstrate in silico binding affinities to enoyl acyl carrier reductase (InhA) of M. tuberculosis that range from comparable to superior relative to the first-line anti-tubercular drug isoniazid (INH). The guanidinyl benzothiazole compounds exhibited docking scores ranging from -5.85 to -9.27 kcal/mol, compared to isoniazid's docking score of -6.61 kcal/mol [1]. Several compounds achieved scores more negative than the standard drug, indicating computationally predicted stronger binding interactions.

Molecular docking InhA inhibition Tuberculosis

Distinct Synthetic Utility of (2-Benzothiazolyl)-guanidine as a Versatile Intermediate for Heterocyclic Scaffold Construction

(2-Benzothiazolyl)-guanidine serves as a uniquely reactive substrate for microwave-assisted ring closure carbonylation to yield fused 2-amino-4-oxo-1,3,5-triazines, a transformation that is not achievable with simpler benzothiazole amines or thiols. The reaction employs 2-benzothiazolylguanidines (3a-c) alongside 2-benzoxazolylguanidines (1a-c) and 2-benzimidazolylguanidine (5) using phenyl chloroformate, with microwave irradiation enabling rapid cyclization to the triazine core [1]. This synthetic pathway provides access to a privileged heterocyclic scaffold distinct from what can be obtained from non-guanidine benzothiazole derivatives.

Synthetic chemistry Microwave-assisted synthesis Triazine synthesis

Optimal Research and Procurement Application Scenarios for (2-Benzothiazolyl)-guanidine Based on Comparative Evidence


Anti-Mycobacterial Drug Discovery Requiring Selective Activity Over General Cytotoxicity

Researchers pursuing novel anti-tubercular agents should prioritize (2-benzothiazolyl)-guanidine and its derivatives over benzothiazole amides. Direct comparative evidence demonstrates that benzothiazole guanidinyl compounds exhibit selective anti-mycobacterial activity with MIC values of 1.6 μg/mL, whereas benzothiazole diamides show preferential cytotoxicity against cancer cell lines (IC50 = 10 μg/mL) [1]. This selectivity profile makes the guanidine scaffold the appropriate choice for tuberculosis-focused programs where minimizing off-target cytotoxicity is a key selection criterion.

Voltage-Gated Proton Channel (Hv1) Pharmacology and SAR Studies

(2-Benzothiazolyl)-guanidine (as GBTA) is a validated tool compound for studying structure-activity relationships of Hv1 inhibitors. Cross-class comparative data show that GBTA produces approximately 30% inhibition of human Hv1 at 200 μM, distinct from the 50% inhibition achieved by the benzimidazole analog 2GBI under identical patch-clamp conditions [1]. Furthermore, intra-class SAR reveals that ring substitution can enhance affinity by over 80-fold (apparent Kd from 46.7 μM to 0.58 μM) [1]. Procurement of the unsubstituted parent compound is essential for establishing baseline pharmacological parameters in Hv1 research programs.

Synthesis of Fused 2-Amino-4-Oxo-1,3,5-Triazine Heterocyclic Libraries

Medicinal chemistry groups constructing libraries of fused triazine scaffolds should procure (2-benzothiazolyl)-guanidine as a strategic building block. This compound undergoes microwave-assisted ring closure carbonylation to yield 2-amino-4-oxo-1,3,5-triazines, a transformation unique to azahetarylguanidines and not achievable with 2-aminobenzothiazole or 2-mercaptobenzothiazole alternatives [1]. The synthetic pathway enables rapid access to a privileged heterocyclic core with documented biological relevance, justifying its inclusion in diversity-oriented synthesis workflows.

In Silico-Guided Anti-Tubercular Lead Optimization Programs

Computational chemistry and structure-based drug design teams should utilize (2-benzothiazolyl)-guanidine derivatives as starting points for InhA-targeted anti-tubercular campaigns. Molecular docking studies reveal that benzothiazole guanidinyl compounds achieve docking scores ranging from -5.85 to -9.27 kcal/mol against M. tuberculosis InhA, with multiple derivatives exceeding the binding score of the first-line drug isoniazid (-6.61 kcal/mol) [1]. This in silico validation supports the prioritization of this chemical class for further in vitro and in vivo evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Benzothiazolyl)-guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.